Lipophilicity Divergence (XLogP3) vs. 4-Phenyl and 4-(4-Methoxyphenyl) Analogs
The target compound exhibits an XLogP3 of 1.2 [1]. In contrast, the unsubstituted 4-phenyl analog (CAS 4875-39-2) is expected to have a higher XLogP3 (~1.8-2.0) due to the absence of the polar methoxy group, while the 4-(4-methoxyphenyl) isomer (CAS 4875-49-4) may show a similar but not identical XLogP3 value, with potential differences in hydrogen-bond acceptor orientation. This variance in lipophilicity influences aqueous solubility, membrane permeability, and non-specific protein binding, all relevant for in vitro assay design.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.2 (PubChem computed) |
| Comparator Or Baseline | 4-Phenyl analog (CAS 4875-39-2): XLogP3 ~1.8-2.0 (estimated); 4-(4-Methoxyphenyl) isomer (CAS 4875-49-4): XLogP3 ~1.2 (estimated, identical HBD/HBA count) |
| Quantified Difference | ~0.6-0.8 log unit decrease vs. unsubstituted phenyl analog; H-bond acceptor vector differs from 4-methoxy isomer |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Lower lipophilicity reduces the risk of assay interference from aggregation and non-specific binding, improving the reliability of in vitro pharmacological data.
- [1] PubChem Compound Summary for CID 2771114, Compound Properties section. National Center for Biotechnology Information. View Source
